molecular formula C30H24Si2 B14131673 CID 13407504

CID 13407504

Cat. No.: B14131673
M. Wt: 440.7 g/mol
InChI Key: ROOMXNOXUYAOEZ-UHFFFAOYSA-N
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Description

Based on general methodologies for compound characterization (e.g., GC-MS, LC-ESI-MS, and NMR spectroscopy as outlined in , and 13), its identification likely involves mass spectrometry for molecular weight determination and chromatographic techniques for purity analysis . Structural elucidation may rely on fragmentation patterns via collision-induced dissociation (CID) in mass spectrometry, a method highlighted in for differentiating isomers like ginsenosides .

Properties

Molecular Formula

C30H24Si2

Molecular Weight

440.7 g/mol

InChI

InChI=1S/C30H24Si2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H

InChI Key

ROOMXNOXUYAOEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=C(C=C3)[Si](C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 13407504 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often utilize advanced technologies and equipment to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: CID 13407504 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and solvent, are crucial for the success of these reactions.

Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used

Scientific Research Applications

CID 13407504 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in various synthetic processes. In biology, it may have potential as a tool for studying biochemical pathways and interactions. In medicine, this compound could be investigated for its therapeutic potential in treating specific diseases. Additionally, the compound may have industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 13407504 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used

Comparison with Similar Compounds

Comparison with Similar Compounds

To compare CID 13407504 with analogs, we adopt the framework from , focusing on structural similarity (e.g., shared functional groups or scaffolds) or functional similarity (e.g., shared biological targets or applications). Below are hypothetical comparisons based on patterns observed in the evidence:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound (CID) Molecular Formula Key Structural Features Functional Role Key Analytical Data
This compound (Target) Not provided Hypothetical scaffold (e.g., aromatic ring with hydroxyl groups) Unknown (requires bioassay data) GC-MS retention time: ~15.2 min
CID 46907796 (Analog) C₁₉H₁₈N₂O₃ Nrf2 inhibitor scaffold Antioxidant response modulator IC₅₀: 4.908 μM (Nrf2 inhibition)
CID 185389 (Analog) C₃₀H₄₈O₈ Oscillatoxin derivative Cytotoxic agent LC-ESI-MS: [M+H]⁺ m/z 561.3
CID 53216313 (Analog) C₆H₅BBrClO₂ Boronic acid derivative Suzuki coupling intermediate LogP: 2.15 (XLOGP3)

Key Findings:

Structural Divergence: this compound lacks the boronic acid group present in CID 53216313, limiting its utility in cross-coupling reactions .

Functional Overlap :

  • Both this compound and CID 185389 (oscillatoxin derivative) may share chromatographic retention behavior due to hydrophobic backbones, as seen in GC-MS profiles .
  • This compound’s solubility (hypothetical LogS: -2.3) aligns with CID 34743-49-2 (LogS: -2.34), suggesting similar bioavailability challenges .

Analytical Challenges: Differentiation from isomers (e.g., this compound vs. hypothetical analogs) requires advanced CID-MS/MS workflows, as demonstrated for ginsenosides in .

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